molecular formula C10H22ClNO B6218995 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride CAS No. 2742657-01-6

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride

Cat. No.: B6218995
CAS No.: 2742657-01-6
M. Wt: 207.74 g/mol
InChI Key: WSGUMGYCVNTRBC-UHFFFAOYSA-N
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Description

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butoxyethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(tert-butoxy)ethyl]pyrrolidine
  • 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrobromide
  • 2-[2-(tert-butoxy)ethyl]pyrrolidine sulfate

Uniqueness

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is unique due to its specific substituent and salt form, which can influence its solubility, stability, and reactivity. Compared to its analogs, the hydrochloride salt may offer distinct advantages in terms of ease of handling and formulation in various applications.

Properties

CAS No.

2742657-01-6

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-6-9-5-4-7-11-9;/h9,11H,4-8H2,1-3H3;1H

InChI Key

WSGUMGYCVNTRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCCN1.Cl

Purity

95

Origin of Product

United States

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